molecular formula C17H18N4O5S B2453309 N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-58-1

N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2453309
CAS No.: 899961-58-1
M. Wt: 390.41
InChI Key: WUEAUPFVYFNFJO-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-3-8-18-16(22)17(23)19-15-13-9-27(24,25)10-14(13)20-21(15)11-4-6-12(26-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEAUPFVYFNFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with an allyl group and a methoxyphenyl substituent. The synthesis typically involves multi-step organic reactions including the formation of the thieno[3,4-c]pyrazole framework and subsequent functionalization to introduce the allyl and oxalamide groups.

Pharmacological Properties

Antitumor Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The structure-activity relationship studies suggest that modifications on the pyrazole ring can enhance their inhibitory effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against BRAF(V600E) mutations and other oncogenic pathways .

Anti-inflammatory Effects:
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic profile in inflammatory diseases .

Antimicrobial Activity:
The biological activity of this compound also extends to antimicrobial properties. Pyrazole derivatives have been reported to exhibit moderate to high activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variability: Variations in the allyl or methoxy groups can significantly alter potency.
  • Ring Modifications: Changes in the thieno or pyrazole rings can enhance or diminish biological activity.
  • Polymorphism: Different crystalline forms of the compound can exhibit varying levels of activity due to differences in molecular packing and interaction energies .

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives against human cancer cell lines. This compound exhibited IC50 values in the low micromolar range against melanoma cells, indicating strong antitumor potential.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target molecule can be dissected into two primary components:

  • Thienopyrazole sulfone moiety : A bicyclic system comprising a thiophene ring fused with a pyrazole, substituted at position 2 with a 4-methoxyphenyl group and oxidized to a sulfone.
  • Oxalamide linker : A central oxalic acid-derived bridge connecting an allylamine and the thienopyrazole amine.

Retrosynthetically, the molecule is assembled via sequential amide bond formation between the thienopyrazole sulfone amine and an oxalic acid derivative, followed by functionalization with allylamine.

Synthesis of the Thienopyrazole Sulfone Core

Preparation of 3-Amino-2-(4-Methoxyphenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole 5,5-Dioxide

Step 1: Thiophene Ring Functionalization

The synthesis begins with 2,5-dihydrothiophene-3,4-diamine (1), which undergoes sulfonation using chlorosulfonic acid in dichloromethane at 0°C to yield 3,4-diamino-2,5-dihydrothiophene 1,1-dioxide (2).

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Solvent: Dichloromethane
  • Yield: 85–90%
Step 2: Pyrazole Ring Formation

Cyclization of 2 with 4-methoxyphenylhydrazine (3) in acetic acid under reflux forms the pyrazole ring, producing 2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine 5,5-dioxide (4).

Reaction Conditions :

  • Reflux in glacial acetic acid (12 h)
  • Workup: Precipitation with ice-cold water
  • Yield: 75–80%

Characterization Data :

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asymmetric), 1145 cm⁻¹ (S=O symmetric).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, CH₂), 2.90 (t, J = 6.0 Hz, 2H, CH₂).

Synthesis of the Oxalamide Linker

Preparation of N-Allyl Oxalamic Acid

Step 1: Monoamide Formation

Allylamine (5) reacts with ethyl oxalyl chloride (6) in dichloromethane at 0°C, yielding ethyl N-allyloxamate (7).

Reaction Conditions :

  • Base: Triethylamine (1.1 eq)
  • Solvent: Dichloromethane
  • Yield: 95%
Step 2: Ester Hydrolysis

The ester 7 is hydrolyzed using NaOH (2M) in ethanol/water (1:1) to furnish N-allyloxalamic acid (8).

Reaction Conditions :

  • Temperature: 60°C (2 h)
  • Yield: 90%

Characterization Data :

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I).
  • ¹H NMR (400 MHz, CDCl₃) : δ 5.90 (m, 1H, CH₂=CH), 5.25 (dd, J = 17.2 Hz, 1H, CH₂=CH₂), 5.15 (dd, J = 10.4 Hz, 1H, CH₂=CH₂), 4.05 (d, J = 5.6 Hz, 2H, NHCH₂), 3.45 (s, 2H, COCH₂CO).

Coupling of Thienopyrazole Sulfone and Oxalamic Acid

Amide Bond Formation

N-Allyloxalamic acid (8) is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 3-amino-2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine 5,5-dioxide (4) in tetrahydrofuran (THF) to yield the target compound.

Reaction Conditions :

  • Activation: SOCl₂, reflux (1 h)
  • Coupling: THF, 0°C → room temperature (12 h)
  • Base: Pyridine (1.2 eq)
  • Yield: 70–75%

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O amide), 1315 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.50 (d, J = 8.8 Hz, 2H, Ar–H), 7.00 (d, J = 8.8 Hz, 2H, Ar–H), 5.95 (m, 1H, CH₂=CH), 5.30 (dd, J = 17.2 Hz, 1H, CH₂=CH₂), 5.20 (dd, J = 10.4 Hz, 1H, CH₂=CH₂), 4.10 (d, J = 5.6 Hz, 2H, NHCH₂), 3.85 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, CH₂), 3.00 (t, J = 6.0 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C=O), 159.2 (Ar–OCH₃), 132.0 (CH₂=CH), 129.5 (Ar–C), 114.0 (Ar–C), 55.5 (OCH₃), 44.0 (NHCH₂), 40.5 (CH₂), 38.0 (CH₂).

Alternative Synthetic Routes and Optimization

Coupling Reagent-Mediated Approach

Using HATU and DIPEA in DMF, N-allyloxalamic acid (8) directly couples with the thienopyrazole amine (4), bypassing acid chloride formation.

Advantages :

  • Mild conditions (0°C → room temperature)
  • Higher functional group tolerance

Yield : 80–85%

One-Pot Sequential Aminolysis

Diethyl oxalate reacts sequentially with allylamine and the thienopyrazole amine (4) in a single pot, facilitated by microwave irradiation.

Conditions :

  • Microwave: 100°C, 30 min
  • Solvent: Toluene
  • Yield: 65–70%

Analytical and Spectroscopic Validation

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ calculated for C₁₈H₂₀N₄O₅S: 427.11; observed: 427.09.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cyclization of thiophene precursors to form the thieno[3,4-c]pyrazole core.
  • Amide coupling using oxalyl chloride or EDCI/HOBt to link the allyl and 4-methoxyphenyl substituents.
  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for amide bond formation, while tetrahydrofuran (THF) is used for cyclization steps.
  • Catalysts : Triethylamine (TEA) or DMAP to enhance reaction efficiency.
  • Temperature control : Sensitive steps (e.g., cyclization) require low temperatures (0–5°C) to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., allyl protons at δ 5.0–5.8 ppm, methoxy groups at δ 3.8 ppm) and verify regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C19H20N4O5S: 424.11).
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
  • X-ray Crystallography (if feasible): Resolves 3D conformation and hydrogen-bonding patterns .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous buffers (PBS at pH 7.4).
  • Stability Assays :
  • pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–60°C and track decomposition kinetics.
  • Light Sensitivity : Expose to UV/visible light and assess photodegradation.
  • Storage Recommendations : Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s chemical modifications, such as oxidation or nucleophilic substitution?

  • Methodological Answer :
  • Oxidation : The thiophene sulfone group (5,5-dioxido) can undergo further oxidation with H2O2 or KMnO4 to form sulfonic acids, altering solubility.
  • Nucleophilic Substitution : The pyrazole ring’s C-3 position reacts with electrophiles (e.g., alkyl halides) under basic conditions (NaH/DMF).
  • Reduction : LiAlH4 selectively reduces amide carbonyls to amines, enabling derivative synthesis.
  • Kinetic Studies : Use stopped-flow spectroscopy or LC-MS to monitor reaction rates and intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, kinases) based on crystal structures (PDB IDs).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
  • QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and compound concentrations (IC50 curves).
  • Orthogonal Validation : Confirm kinase inhibition via both enzymatic assays (e.g., ADP-Glo) and cellular proliferation (MTT) assays.
  • Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data, accounting for variables like solvent (DMSO% ≤0.1%) or incubation time .

Q. How can researchers identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates.
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry after compound treatment.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

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